molecular formula C8H14O2 B14392010 2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol CAS No. 89358-13-4

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol

Cat. No.: B14392010
CAS No.: 89358-13-4
M. Wt: 142.20 g/mol
InChI Key: UDWAGCGDBIVYAJ-UHFFFAOYSA-N
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Description

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of both an allyl group and a pentene chain, making it a versatile molecule in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol typically involves the reaction of allyl magnesium bromide with butyl glycolate. This reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol involves its interaction with various molecular targets. The allyl group can participate in reactions that modify biological molecules, while the pentene chain can interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol is unique due to the presence of both an allyl group and a pentene chain, which confer distinct reactivity and versatility in organic synthesis .

Properties

CAS No.

89358-13-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-prop-2-enylpent-4-ene-1,2-diol

InChI

InChI=1S/C8H14O2/c1-3-5-8(10,7-9)6-4-2/h3-4,9-10H,1-2,5-7H2

InChI Key

UDWAGCGDBIVYAJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(CO)O

Origin of Product

United States

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